molecular formula C16H13NO5 B1621607 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid CAS No. 309923-57-7

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B1621607
CAS No.: 309923-57-7
M. Wt: 299.28 g/mol
InChI Key: MUQLQGDBYNKRGW-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid is a complex organic compound characterized by the presence of a benzodioxin ring structure

Scientific Research Applications

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Preparation Methods

The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Mechanism of Action

The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(17-11-7-5-10(6-8-11)16(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQLQGDBYNKRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387105
Record name 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309923-57-7
Record name 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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